molecular formula C11H11ClN2O2 B13447822 2,3-Dihydro-2-oxo-1H-benzimidazole-1-butanoyl Chloride

2,3-Dihydro-2-oxo-1H-benzimidazole-1-butanoyl Chloride

Cat. No.: B13447822
M. Wt: 238.67 g/mol
InChI Key: MUYMJKAAKKXCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-2-oxo-1H-benzimidazole-1-butanoyl Chloride is a chemical compound with the molecular formula C11H11ClN2O2. It is an intermediate in the synthesis of Zilpaterol, a β-adrenergic agonist used to promote growth in cattle . This compound is also known for its role in various organic synthesis processes.

Preparation Methods

The preparation of 2,3-Dihydro-2-oxo-1H-benzimidazole-1-butanoyl Chloride involves several synthetic routes. One common method includes the dehydration of 1,3-dihydro-1-(1-methyl vinyl)-2H-benzimidazole-2-one in an organic solvent under the action of an acid scavenger at 100-120°C . This process is followed by separation, saponification, and after-treatment to obtain the final product. This method is advantageous due to its high yield, safety, and ease of industrial production.

Chemical Reactions Analysis

2,3-Dihydro-2-oxo-1H-benzimidazole-1-butanoyl Chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, organic solvents like tetrahydrofuran, and acid scavengers . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-oxo-1H-benzimidazole-1-butanoyl Chloride involves its role as an intermediate in the synthesis of Zilpaterol. Zilpaterol acts as a β-adrenergic agonist, stimulating β-adrenergic receptors in the body. This leads to increased muscle growth and reduced fat deposition in cattle . The molecular targets and pathways involved include the β-adrenergic receptors and the associated signaling pathways.

Comparison with Similar Compounds

2,3-Dihydro-2-oxo-1H-benzimidazole-1-butanoyl Chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of Zilpaterol and its applications in promoting cattle growth .

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

4-(2-oxo-3H-benzimidazol-1-yl)butanoyl chloride

InChI

InChI=1S/C11H11ClN2O2/c12-10(15)6-3-7-14-9-5-2-1-4-8(9)13-11(14)16/h1-2,4-5H,3,6-7H2,(H,13,16)

InChI Key

MUYMJKAAKKXCSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCCC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.